Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16485288
InChI: InChI=1S/C17H15ClO4.C5H11N/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-2-4-6-5-3-1/h3-10H,1-2H3,(H,20,21);6H,1-5H2/p-1
SMILES:
Molecular Formula: C22H25ClNO4-
Molecular Weight: 402.9 g/mol

Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

CAS No.:

Cat. No.: VC16485288

Molecular Formula: C22H25ClNO4-

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate -

Specification

Molecular Formula C22H25ClNO4-
Molecular Weight 402.9 g/mol
IUPAC Name 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;piperidine
Standard InChI InChI=1S/C17H15ClO4.C5H11N/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-2-4-6-5-3-1/h3-10H,1-2H3,(H,20,21);6H,1-5H2/p-1
Standard InChI Key ZOUVEFSEYVSKJM-UHFFFAOYSA-M
Canonical SMILES CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C1CCNCC1

Introduction

Chemical Identity and Structural Features

Molecular Composition

Piperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate possesses the molecular formula C22_{22}H25_{25}ClNO4_4 and a molecular weight of 402.9 g/mol . The structure comprises:

  • A piperidinium cation (C5_5H12_{12}N+^+), which enhances solubility in polar solvents.

  • An anionic 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate moiety, featuring a phenoxy group substituted with a 4-chlorobenzoyl unit and a branched methylpropanoate chain.

The chlorobenzoyl group contributes to the compound’s lipophilicity, while the ester and ionic components balance its polarity. This duality enables its utility in both synthetic and analytical workflows.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via esterification or salt formation reactions. A representative route involves:

  • Acid Preparation: 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid is generated through Friedel-Crafts acylation of 4-chlorobenzoyl chloride with phenol derivatives, followed by alkylation with methylpropanoate.

  • Salt Formation: The free acid reacts with piperidine in a polar aprotic solvent (e.g., THF or DMF), yielding the piperidinium salt through acid-base neutralization .

Alternative methods include transesterification of related esters, such as the methyl or isopropyl analogs (e.g., CAS 49562-28-9).

Hydrolysis and Degradation

Under alkaline conditions, the ester bond hydrolyzes to regenerate the free acid:

Piperidinium salt+NaOH2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid+Piperidine\text{Piperidinium salt} + \text{NaOH} \rightarrow \text{2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid} + \text{Piperidine}

This reaction is critical for assessing the compound’s stability in pharmaceutical formulations.

Pharmaceutical Applications

Comparative Analysis of Fenofibrate Impurities

The table below contrasts key impurities associated with fenofibrate synthesis:

Impurity NameMolecular FormulaMolecular Weight (g/mol)Source
Piperidinium salt (this compound)C22_{22}H25_{25}ClNO4_4402.9Process intermediate
Fenofibrate Impurity DC18_{18}H17_{17}ClO4_4332.78Methyl ester variant
Fenofibrate Impurity GC24_{24}H27_{27}ClO6_6446.92Isopropyl ester derivative

These impurities necessitate rigorous chromatographic separation (e.g., HPLC-UV) to ensure drug safety and efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator